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A novel investigational candidate, a CD8-targeted fusosome designated SG299, has

demonstrated significant preclinical efficacy in controlling tumor growth in in vivo models. This

guide provides a comparative overview of its performance, supported by experimental data, to

inform researchers, scientists, and drug development professionals in the field of CAR T-cell

therapy.

Recent preclinical studies have highlighted the potential of a self-inactivating lentiviral vector

(SIN) approach for in vivo CAR T-cell generation. This technology utilizes a fusosome that

specifically targets CD8+ T-cells, delivering a transgene for a CD19-directed chimeric antigen

receptor (CAR). The following sections detail the in vivo performance of a representative

CD8/CD19CAR fusosome, comparable to SG299, in a humanized mouse model of cancer.

Comparative In Vivo Efficacy
The anti-tumor efficacy of the CD8/CD19CAR fusosome was evaluated in an immunodeficient

NSG mouse model engrafted with human CD19-positive NALM6 tumor cells and human

peripheral blood mononuclear cells (PBMCs). The study compared two delivery methods: direct

intravenous (IV) administration and an ex vivo exposure method mimicking extracorporeal

delivery (ECD).

Key findings from the in vivo studies include:
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Significant Tumor Control: Both direct IV and ECD routes of administration resulted in

statistically significant control of NALM6 tumor growth over a 28-day period.

Dose-Dependent Response: The level of tumor control and the in vivo generation of CAR T-

cells were found to be dose-dependent.

Specific CAR T-Cell Generation: The generated CAR T-cells were exclusively CD8+, with no

CD4+ CAR T-cells observed. The peak CAR T-cell response was noted at day 14.

Improved Morbidity and Mortality: All mice treated with the fusosome showed protection from

morbidity and mortality, as indicated by reduced weight loss and improved survival compared

to control groups.

Quantitative Data Summary
The following table summarizes the key quantitative outcomes from the preclinical in vivo

efficacy studies.

Parameter
Direct Intravenous

(IV) Delivery

Ex Vivo Exposure

(ECD) Delivery

Control Group

(Tumor Only)

Tumor Growth
Statistically significant

control

Statistically significant

control
Uncontrolled growth

Peak CAR T-cell

Response
Day 14 Day 14 Not Applicable

CAR T-cell Phenotype CD8+ specific CD8+ specific Not Applicable

Survival Significantly improved Significantly improved Poor

Weight Loss Reduced Reduced Significant

Experimental Protocols
A detailed methodology was employed for the key in vivo experiments to ensure robustness

and reproducibility of the findings.

In Vivo Tumor Model:
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Animal Model: Immunodeficient NSG mice were used.

Tumor Cell Line: NALM6 tumor cells expressing firefly luciferase (5E5 cells/mouse) were

administered intravenously on day -4 to establish the tumor model.

Humanization: Human PBMCs (1E7 cells/mouse) were injected intravenously on day -1 to

create a humanized immune system environment.

Fusosome Administration:

Direct IV Delivery: CD8/CD19CAR fusosome (1E7 IU/mouse) was injected intravenously on

day 0.

ECD Delivery: PBMCs were incubated with the CD8/CD19CAR fusosome for 1 hour, and the

mixture of cells and fusosomes was injected intravenously on day 1.

Efficacy Monitoring:

Tumor Burden: Tumor growth was monitored over a 28-day period using bioluminescence

imaging.

Pharmacokinetics: The kinetics of fusosome-induced CAR T-cells and NALM6 tumor cells in

peripheral blood were analyzed by flow cytometry.

Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the in vivo efficacy study.
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Model Setup

Monitoring & Analysis

Day -4: Engraft NSG mice
with NALM6 tumor cells (IV)

Day -1: Engraft mice
with human PBMCs (IV)

Day 0: Direct IV injection
of CD8/CD19CAR fusosome

Direct IV Arm

Day 1: IV injection of PBMCs
pre-incubated with fusosome

ECD Arm

Monitor tumor growth via
bioluminescence imaging (Days 0-28)

Analyze CAR T-cell & tumor cell
kinetics via flow cytometry

Click to download full resolution via product page

Caption: Workflow of the in vivo preclinical efficacy study.

Signaling Pathway for CAR T-Cell Activation
The underlying mechanism of action involves the specific recognition of the CD19 antigen on

tumor cells by the CAR, leading to T-cell activation and subsequent tumor cell lysis.
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Caption: Simplified signaling pathway of CAR T-cell activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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